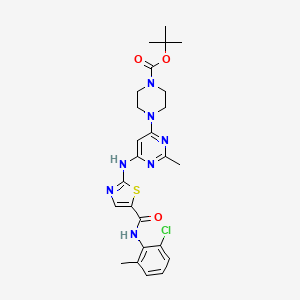

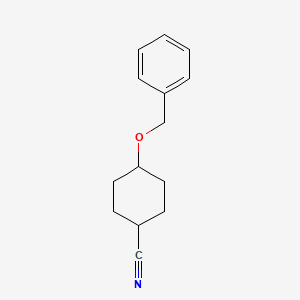

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol is a multifaceted pharmaceutical intermediate . It exhibits exceptional potential as an anti-diabetic therapeutic agent . It is also a stable blocked sugar for chiral synthesis and asymmetric reduction .

Synthesis Analysis

This compound has been the subject of intense preclinical investigation, with extensive studies highlighting its capacity to synthesize compounds that demonstrate varying levels of intrinsic antidiabetic properties .Molecular Structure Analysis

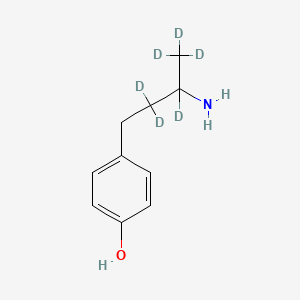

The molecular formula of this compound is C13H14O4 . Its molecular weight is 234.25 . The IUPAC name is (7aR,7bS)-6-phenylhexahydrooxireno [2’,3’:4,5]pyrano [3,2-d] [1,3]dioxine .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be a stable blocked sugar used for chiral synthesis and asymmetric reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.25 and a molecular formula of C13H14O4 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications

Synthesis and Biological Activity : This compound has been utilized in the synthesis of specific derivatives showing significant biological activities. For example, in the study of hypnotic activity, derivatives of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol exhibited effectiveness comparable to known hypnotic drugs (Kuszmann & Medgyes, 1980).

Chiral Complex Formers and Transphase Transfer Agents : It has been applied in the synthesis of chiral podands and crown ethers, showcasing the utility of O-alkylation in superbasic medium for synthesizing complex formers and agents for transphase transfer (Él'perina, Abylgaziev & Serebryakov, 1988).

Nucleoside Synthesis : This compound serves as a starting material for synthesizing nucleosides with adenine and uracil base moieties, demonstrating its importance in the field of nucleoside research (Hossain et al., 1999).

Synthetic Chemistry : Research has shown its application in the preparation of derivatives like 3-deoxy-3-C-nitro-d-glucal and related compounds, showcasing its versatility in synthetic chemistry (Sakakibara, Nomura & Sudoh, 1983).

Regioselective Cleavage and Chiral Ligands : Studies have explored its use in regioselective cleavage under oxidative and reductive conditions, leading to the synthesis of valuable chiral ligands (Aravind, Mohanty, Pratap & Baskaran, 2005).

Polymer Science : Its derivatives have been used in cyclopolymerizations, contributing to the synthesis of polymers with specific rotational properties and solubility characteristics (Kakuchi, Satoh, Umeda, Hashimoto & Yokota, 1995).

Antitumor Activity : There's research into derivatives of this compound for potential antitumor activities, highlighting its significance in medicinal chemistry (Kuszmann & Vargha, 1971).

Oligonucleotide Synthesis : Its use in the synthesis of oligonucleotides with purine base moieties has been investigated, demonstrating its role in the development of novel nucleic acid analogues (Hossain & Herdewijn, 1998).

Biobased Polyimides : A study has shown its application in the synthesis of novel biobased polyimides with impressive optical transparency, solubility, and thermal stability, suggesting its potential in materials science (Yang, Zhang, Huang, Liu, Wang & Chen, 2015).

properties

IUPAC Name |

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-JVASRFHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

methanone](/img/structure/B564812.png)

![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)